

A Head-to-Head Comparison of Structure-Disrupting Dipeptides in Neurodegenerative Disease Research

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Compound of Interest

Compound Name:	<i>Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH</i>
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various structure-disrupting dipeptides, focusing on their efficacy as inhibitors of amyloid- β aggregation, a key pathological hallmark of Alzheimer's disease. This document summarizes key performance data, details experimental methodologies, and illustrates relevant biological pathways.

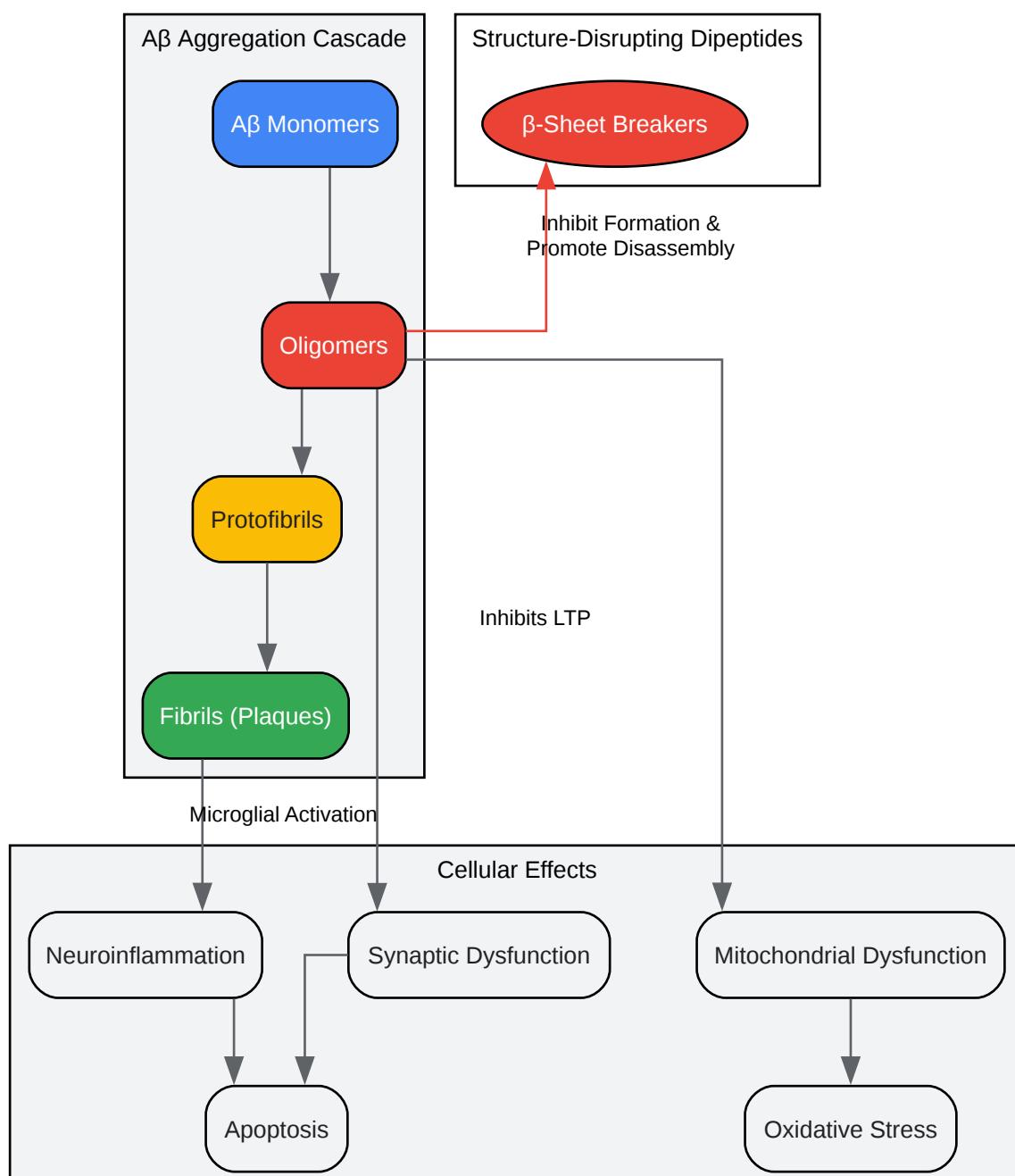
Structure-disrupting dipeptides, particularly β -sheet breakers, represent a promising therapeutic strategy for neurodegenerative diseases characterized by protein misfolding and aggregation. These short peptides are designed to interfere with the formation of neurotoxic β -sheet-rich structures, such as amyloid- β (A β) fibrils and oligomers. This guide offers a comparative analysis of several prominent β -sheet breaker peptides, providing available quantitative data and the experimental context necessary for their evaluation.

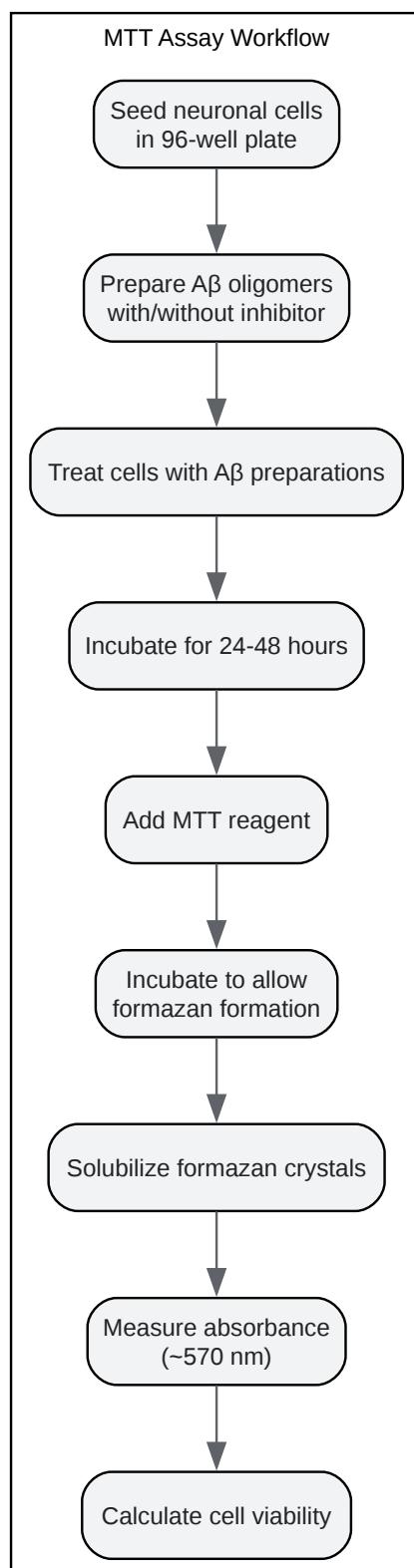
Mechanism of Action: Disrupting the Amyloid Cascade

β -sheet breaker peptides are typically designed based on the amino acid sequence of the aggregating protein itself, such as the central hydrophobic core of A β (residues 16-20, KLVFF). By incorporating modifications like N-methylation or D-amino acids, or by rational design of novel sequences, these peptides can bind to A β monomers or early aggregates. This binding

event sterically hinders the conformational changes required for the formation of stable β -sheets, thereby inhibiting fibril elongation and promoting the disassembly of existing fibrils. Some peptides have also been shown to redirect A β aggregation toward non-toxic, off-pathway oligomers.

The aggregation of A β is a critical event in the pathogenesis of Alzheimer's disease, triggering a cascade of downstream events that lead to neuronal dysfunction and cell death. This includes the activation of several signaling pathways that contribute to neuroinflammation, mitochondrial dysfunction, and apoptosis.





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